molecular formula C17H15N5O2S B10987012 N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B10987012
M. Wt: 353.4 g/mol
InChI Key: BHYMKFPQCKXGBN-UHFFFAOYSA-N
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Description

N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a heterocyclic propanamide derivative featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 3, a pyrrole ring at position 1 of the propanamide chain, and a 3-thienyl moiety at position 3.

Properties

Molecular Formula

C17H15N5O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C17H15N5O2S/c23-15(18-17-19-16(20-21-17)14-4-3-8-24-14)10-13(12-5-9-25-11-12)22-6-1-2-7-22/h1-9,11,13H,10H2,(H2,18,19,20,21,23)

InChI Key

BHYMKFPQCKXGBN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NC2=NNC(=N2)C3=CC=CO3)C4=CSC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Furan and Thiophene Incorporation: The furan and thiophene rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Amide Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Amide Functional Group Reactivity

The propanamide backbone participates in hydrolysis and nucleophilic substitution reactions:

Reaction TypeConditionsProductsNotes
Acidic HydrolysisConcentrated HCl, reflux (110–120°C)3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoic acid + 3-(2-furyl)-1H-1,2,4-triazol-5-amineRequires prolonged heating due to steric hindrance from substituents.
Basic HydrolysisNaOH (10%), ethanol, 80°CSodium salt of propanoic acid derivative + triazole amineFaster than acidic hydrolysis; ethanol acts as co-solvent .

Triazole Ring Modifications

The 1,2,4-triazole moiety undergoes alkylation, acylation, and cycloaddition:

Reaction TypeConditionsProductsNotes
N-AlkylationK₂CO₃, DMF, alkyl halide (e.g., CH₃I), 60°C1-Alkyl-3-(2-furyl)-1H-1,2,4-triazol-5-yl derivativeSelectivity favors substitution at N1 due to steric effects from the furyl group .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuSO₄, sodium ascorbate, H₂O/tert-BuOHTriazole-linked conjugatesUtilizes the triazole’s NH as a directing group for bioconjugation .

Furyl and Thienyl Groups

  • Electrophilic Substitution :

    • Nitration (HNO₃/H₂SO₄) occurs preferentially at the thienyl group’s α-position .

    • Bromination (Br₂/FeBr₃) targets the furyl ring’s β-position .

Pyrrole Moiety

  • Oxidation : MnO₂ in CH₂Cl₂ converts pyrrole to γ-lactam under mild conditions .

Catalytic Cross-Coupling Reactions

Ni- or Pd-catalyzed reactions enable structural diversification:

ReactionCatalyst/ReagentsProductsYield
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivatives65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amineAmino-substituted analogs70–85%

Biological Activity-Driven Reactions

The compound’s triazole-thienyl motif shows affinity for kinase targets:

  • Kinase Inhibition : Forms hydrogen bonds with ATP-binding sites via triazole N atoms and thienyl S atom .

  • Metabolic Oxidation : CYP450 enzymes oxidize the furyl group to γ-keto acid metabolites.

Stereochemical Considerations

The 3-(3-thienyl)propanamide chain introduces chirality, influencing reaction outcomes:

  • Diastereoselective Alkylation : LDA/THF at −78°C achieves >90% de for α-alkylated products .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological activities attributed to its unique structural features.

Antimicrobial Activity

Research has shown that derivatives of triazoles, including this compound, possess strong antimicrobial properties. Studies have indicated that triazole-containing compounds can effectively combat various bacterial strains, including antibiotic-resistant pathogens. For instance, the synthesis of thiazole and pyrazole derivatives has been linked to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has been evaluated for its potential anticancer effects. Research into similar triazole compounds has demonstrated their ability to inhibit tumor growth in various cancer cell lines. For example, thiazole derivatives have shown promising results against prostate and breast cancer cell lines .

Anti-inflammatory Effects

Compounds containing the triazole moiety have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and have been proposed as therapeutic agents for diseases characterized by chronic inflammation .

Agricultural Applications

The compound's potential as a fungicide and insecticide is noteworthy. Triazole derivatives are widely recognized in agricultural chemistry for their effectiveness in controlling fungal diseases in crops. Research indicates that these compounds can inhibit fungal growth and improve plant health through their systemic action .

Materials Science

Beyond biological applications, this compound can be utilized in materials science. Its unique chemical structure allows it to act as a precursor for the synthesis of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits growth in breast and prostate cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
Agricultural FungicideControls fungal diseases in crops
Material SynthesisPrecursor for novel polymeric materials

Mechanism of Action

The mechanism by which N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids are potential targets, depending on the specific application.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a propanamide backbone with multiple heterocyclic substituents, a feature common to several analogs reported in the literature (Table 1). Key structural distinctions include:

  • Heterocyclic diversity : Unlike simpler analogs with single heterocycles (e.g., pyrazole or triazole), the target compound incorporates furan , thiophene , and pyrrole rings, which may enhance π-π stacking interactions or alter solubility profiles .
  • Substituent positioning : The 3-thienyl and 2-furyl groups are positioned to create steric and electronic effects distinct from methoxy- or chloro-substituted phenyl rings in analogs like N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide .

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Core Heterocycle Substituents Key Features
Target Compound 1,2,4-Triazole 2-Furyl, 3-Thienyl, Pyrrole Multi-heterocyclic, branched chain
N-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide 1,2,4-Triazole 4-Chlorophenyl Planar aromatic substituent
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole Thiophene, cyano/ester groups Linear chain, electron-withdrawing groups
Pharmacological Activity
Antifungal Potential
Cytotoxicity and Neuroprotective Effects

Propanamide analogs with triazole or pyrazole cores (e.g., compounds 7–12 in ) were evaluated in SH-SY5Y neuronal cells for protection against 6-OHDA-induced cytotoxicity. For instance, N-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide showed moderate neuroprotection (EC₅₀ ~ 15 µM), attributed to the triazole ring’s metal-chelating properties . The target compound’s thiophene and furan groups could enhance radical-scavenging capacity, but steric hindrance from the branched chain might limit cellular uptake .

Table 2: Pharmacological Activity of Selected Analogs

Compound Name Assay Model Key Activity Reference
Imidazolylindol-propanol Candida albicans MIC = 0.001 µg/mL
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide SH-SY5Y cells EC₅₀ = 15 µM (neuroprotection)
Target Compound Hypothetical Predicted enhanced radical scavenging

Biological Activity

N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention due to its potential biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H18N6O
  • Molecular Weight : 378 g/mol
  • LogP : 2.70
  • Density : 1.436 g/cm³
  • Boiling Point : 413.849ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring is significant as it has been associated with various pharmacological effects. Triazole derivatives are known to inhibit specific enzymes and pathways in pathogens, which can lead to their growth inhibition or death.

Antifungal Activity

Research has indicated that triazole derivatives exhibit potent antifungal properties. A study found that certain triazole-containing compounds displayed significant activity against various fungal strains, including Candida and Aspergillus species. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to cell death .

Antibacterial Activity

This compound has also shown promising antibacterial activity. In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell walls and interfere with essential cellular processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, derivatives of triazole have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are essential for therapeutic interventions. Studies have suggested that this compound may reduce inflammatory markers and cytokine production in vitro .

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

Study Compound Activity IC50 Value (μM)
Triazole DerivativeAnticancer (MCF-7)27.3
Triazole HybridAntifungal (Candida albicans)16.13
Pyrrole-Triazole HybridAntibacterial (E. coli)21.05

Q & A

Q. What are the optimized synthetic routes for N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the triazole core via cyclization of thiosemicarbazides or condensation reactions under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .
  • Step 2 : Functionalization of the triazole ring with furyl and thienyl groups using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thienyl coupling).
  • Step 3 : Amide bond formation via coupling of the triazole intermediate with 3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) .
    Key considerations : Monitor reaction progress via TLC or LC-MS, and optimize solvent systems (e.g., DMF or THF) to enhance yields.

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the thienyl protons appear as doublets in δ 6.5–7.5 ppm, while pyrrole protons resonate as multiplet clusters around δ 6.0–6.8 ppm .
  • IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the amide group and C-N stretches at ~1250 cm⁻¹ for the triazole ring) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., calculated [M+H]⁺ for C₁₇H₁₅N₅O₂S: 362.09) .

Advanced Research Questions

Q. How can crystallographic ambiguities in the compound’s structure be resolved using SHELXL?

  • Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL’s robust refinement algorithms to handle twinning or disorder in heterocyclic moieties. For example:
    • Apply TWIN/BASF commands for twinned data.
    • Use restraints (e.g., SIMU/DELU) to stabilize flexible thienyl or pyrrole groups .
  • Validation : Check R-factor convergence (target R₁ < 0.05) and validate geometric parameters with PLATON .

Q. What methodologies assess tautomeric forms of the triazole and pyrrole moieties in solution vs. solid-state?

  • Solid-State : SC-XRD can confirm tautomeric preferences (e.g., 1H- vs. 2H-triazole forms). For example, hydrogen bonding patterns in the crystal lattice may stabilize specific tautomers .
  • Solution Studies : Use variable-temperature 1H^1H-NMR (e.g., in DMSO-d₆) to detect tautomeric equilibria. Peaks broadening at elevated temperatures indicates dynamic exchange .

Q. How to address conflicting bioactivity data in different assay systems?

  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to rule out false positives .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing thienyl with phenyl) to isolate structure-activity relationships (SAR) .

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